Cas no 85611-40-1 ((1S)-1-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline)

(1S)-1-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline structure
85611-40-1 structure
Product Name:(1S)-1-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
CAS-nummer:85611-40-1
MF:C22H29NO4
MW:371.469966650009
CID:1846200
PubChem ID:158838
Update Time:2025-04-21

(1S)-1-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline Chemische en fysische eigenschappen

Naam en identificatie

    • (1S)-1-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline
    • Isoquinoline, 1-(2-(3,4-dimethoxyphenyl)ethyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-, (1S)-
    • (1S)-1-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline
    • S-(+)-Homolaudanosine
    • 85611-40-1
    • Homolaudanosine, (+)-
    • (+)-Homolaudanosine
    • DTXSID50234838
    • (S)-Homolaudanosine
    • Inchi: 1S/C22H29NO4/c1-23-11-10-16-13-21(26-4)22(27-5)14-17(16)18(23)8-6-15-7-9-19(24-2)20(12-15)25-3/h7,9,12-14,18H,6,8,10-11H2,1-5H3/t18-/m0/s1
    • InChI-sleutel: AECKSTRRHRODOS-SFHVURJKSA-N
    • LACHT: O(C)C1C(=CC2CCN(C)[C@@H](CCC3C=CC(=C(C=3)OC)OC)C=2C=1)OC

Berekende eigenschappen

  • Exacte massa: 371.20965841g/mol
  • Monoisotopische massa: 371.20965841g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 27
  • Aantal draaibare bindingen: 7
  • Complexiteit: 448
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 4
  • Topologisch pooloppervlak: 40.2Ų

(1S)-1-[2-(3,4-dimethoxyphenyl)ethyl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline Gerelateerde literatuur

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